![molecular formula C7H11ClO4S B1379222 Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate CAS No. 1461708-73-5](/img/structure/B1379222.png)
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
Overview
Description
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is a chemical compound with the CAS Number: 1461708-73-5 . It has a molecular weight of 226.68 and its IUPAC name is ethyl 2-(1-(chlorosulfonyl)cyclopropyl)acetate . The compound is typically stored at temperatures below -10°C .
Molecular Structure Analysis
The molecular formula of Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is C7H11ClO4S . The InChI Code is 1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3 .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Techniques : Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is synthesized using various innovative techniques. For instance, the synthesis of substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones has been developed, offering a convenient preparation method (Nongkhlaw et al., 2005).
Development of Bromophenol Derivatives : This compound plays a role in the synthesis of bromophenol derivatives with a cyclopropyl moiety, which are effective inhibitors of specific enzymes. These derivatives have potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Catalytic Reduction Studies : Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is also studied in the context of catalytic reduction. For example, its reduction by cobalt(I) salophen has been explored, leading to the formation of various products including ethyl acetate and ethanol (Moad et al., 2002).
Cyclopropanation Reactions : The compound is used in cyclopropanation reactions. For instance, it is involved in the stereoselective cyclopropanation of various substrates, highlighting its significance in organic synthesis (Ma et al., 2000).
Applications in Drug Development
Development of Antagonists : It has been used in the synthesis of potent histamine H3 receptor antagonists. These compounds are of interest in pharmaceutical research for their potential therapeutic applications (Watanabe et al., 2010).
Synthesis of Antidiabetic Agents : This chemical is instrumental in synthesizing specific antidiabetic agents, such as ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate, demonstrating its relevance in medicinal chemistry (Sun et al., 2017).
Structural and Conformational Analysis
Crystal Structure Determination : Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate has been used in studies determining the crystal structures of related compounds, which is crucial for understanding their chemical properties and potential applications (Ozbey et al., 2001).
Conformational Studies of Compounds : The compound is also significant in exploring the conformational aspects of cyclopropane-containing molecules, which is essential for understanding their reactivity and potential applications in various fields (Watanabe et al., 2010).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-(1-chlorosulfonylcyclopropyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWDRAZULDGCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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